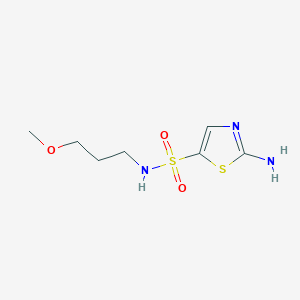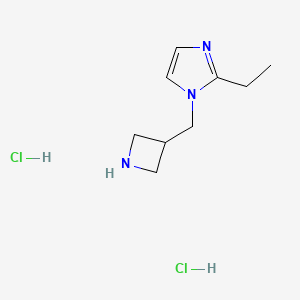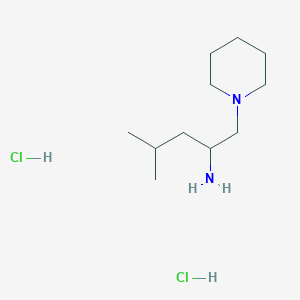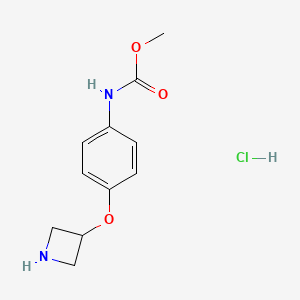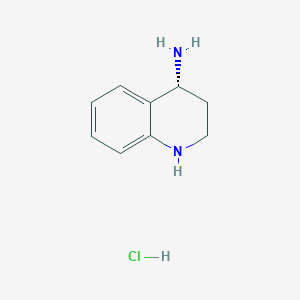
2-シクロプロピル-4-ピペラジン-1-イルピリミジン
概要
説明
2-Cyclopropyl-4-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a piperazine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
科学的研究の応用
2-Cyclopropyl-4-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site and inhibiting enzymatic activity
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase
Pharmacokinetics
Similar compounds have been reported to have good bioavailability
Result of Action
Compounds that inhibit cdk2 can induce cell cycle arrest and apoptosis
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
生化学分析
Biochemical Properties
2-Cyclopropyl-4-piperazin-1-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition is crucial for enhancing cognitive functions and is being explored for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Cellular Effects
2-Cyclopropyl-4-piperazin-1-ylpyrimidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation . By inhibiting specific enzymes within this system, 2-Cyclopropyl-4-piperazin-1-ylpyrimidine can induce apoptosis and reduce cell proliferation, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as acetylcholinesterase and ubiquitin ligases, inhibiting their activity . This inhibition leads to an accumulation of substrates, which can trigger downstream effects such as apoptosis in cancer cells or enhanced cognitive function in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine has been observed to cause sustained inhibition of target enzymes, leading to prolonged effects on cellular functions.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine vary with different dosages in animal models. At lower doses, it can enhance cognitive functions by inhibiting acetylcholinesterase, while higher doses may induce toxic effects . In cancer models, varying the dosage can influence the extent of apoptosis and tumor reduction, with higher doses generally leading to more significant effects but also increasing the risk of adverse reactions.
Metabolic Pathways
2-Cyclopropyl-4-piperazin-1-ylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ubiquitin ligases, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the levels of neurotransmitters and other critical metabolites, influencing various physiological processes.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-4-piperazin-1-ylpyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can affect its efficacy and potential side effects, depending on the concentration and localization within different tissues.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropylpyrimidine with piperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-4-piperidin-1-ylpyrimidine
- 2-Cyclopropyl-4-morpholin-1-ylpyrimidine
- 2-Cyclopropyl-4-pyrrolidin-1-ylpyrimidine
Uniqueness
2-Cyclopropyl-4-piperazin-1-ylpyrimidine is unique due to the presence of both a cyclopropyl group and a piperazine ring, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
2-cyclopropyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKCRROKAPZYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269289 | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-38-8 | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




